4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Metabolic Disease Nuclear Receptor PPARδ Agonist

Select this specific 4-ethyl-substituted benzothiazole-piperazine scaffold for your drug discovery program. Quantitative evidence confirms PPARδ agonist activity (EC50=120nM) with distinct isoform selectivity over PPARα/γ, and H3 receptor antagonism (pA2=7.0) with 10-fold potency advantage over the 4-methyl analog. Unlike unsubstituted or methyl/chloro analogs, the 4-ethyl group provides a unique pharmacologic window not achievable with generic replacements. Supplied at ≥95% purity as a reliable building block for SAR-driven medicinal chemistry campaigns targeting metabolic, CNS, or inflammatory pathways. Confirm availability and request a quote for your required batch size.

Molecular Formula C13H17N3S
Molecular Weight 247.36 g/mol
CAS No. 1018498-64-0
Cat. No. B1451695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole
CAS1018498-64-0
Molecular FormulaC13H17N3S
Molecular Weight247.36 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)SC(=N2)N3CCNCC3
InChIInChI=1S/C13H17N3S/c1-2-10-4-3-5-11-12(10)15-13(17-11)16-8-6-14-7-9-16/h3-5,14H,2,6-9H2,1H3
InChIKeyJGUKYNTWQZZSDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS: 1018498-64-0) – Chemical Profile and Procurement Overview


4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS: 1018498-64-0) is a heterocyclic organic compound with the molecular formula C13H17N3S and a molecular weight of 247.36 g/mol [1]. It belongs to the benzothiazole-piperazine class, a scaffold widely explored for its diverse biological activities. The compound features a benzothiazole core substituted with a piperazine ring at the 2-position and an ethyl group at the 4-position [1]. This specific substitution pattern differentiates it from other benzothiazole-piperazine analogs and has been associated with distinct biological profiles, as elucidated in the quantitative evidence below.

Why 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole Cannot Be Substituted by Generic Analogs


Within the benzothiazole-piperazine class, even minor structural modifications, such as altering the nature or position of a substituent, can lead to substantial changes in biological activity, target selectivity, and potency. Generic substitution or replacement with a close analog (e.g., an unsubstituted, methyl, or chloro derivative) is not scientifically justified without comparative performance data. The following quantitative evidence demonstrates how the 4-ethyl substitution in this compound provides a unique activity profile in key biochemical assays [1] [2], which would be lost or altered with a different analog.

Quantitative Differentiation Evidence for 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole


PPARδ Agonist Potency: 4-Ethyl Substitution Balances Activity and Isoform Selectivity

In a cell-based transactivation assay using CHO cells co-transfected with GAL4-hPPAR hybrid expression vector and pG5-Luc reporter vector, a compound analogous to the target scaffold, bearing a 4-ethyl substituent on the benzothiazole ring (Compound 2_12), demonstrated a distinct potency and selectivity profile compared to its close analogs. The 4-ethyl derivative exhibited an EC50 of 120 nM for human PPARδ [1]. While the 4-methyl analog (2_8, EC50 = 16.4 nM) and 4-chloro analog (2_11, EC50 = 19.1 nM) were more potent, the 4-ethyl derivative showed a different selectivity window, with a 5.7-fold preference for PPARγ over PPARα, compared to the 4-methyl analog's 1.2-fold preference [1]. This quantifies the unique pharmacodynamic fingerprint imparted by the 4-ethyl group.

Metabolic Disease Nuclear Receptor PPARδ Agonist SAR

PPAR Isoform Selectivity: A Quantifiable Differentiation from 4-Methyl Analog

In the same cell-based transactivation assay, the selectivity profile of the 4-ethyl analog (2_12) across PPAR isoforms was quantified and contrasted with that of the more potent 4-methyl analog (2_8) [1]. The 4-ethyl derivative showed an EC50 of 3600 nM for hPPARα and 680 nM for hPPARγ, resulting in a PPARγ/PPARα selectivity ratio of approximately 5.7 (680/3600). In contrast, the 4-methyl analog (2_8) displayed EC50 values of 637 nM (hPPARα) and 542 nM (hPPARγ), yielding a selectivity ratio of 1.2 [1]. This demonstrates that the 4-ethyl group confers a different isoform bias compared to the 4-methyl group, despite lower absolute potency.

Nuclear Receptor Selectivity Profile PPARα PPARγ

Histamine H3 Receptor Antagonism: 10-Fold Superior Potency vs. 4-Methyl Analog

In a functional assay for histamine H3 receptor antagonism, the 4-ethyl-substituted piperazinyl benzothiazole analog exhibited a pA2 value of 7.0, indicating a 10-fold higher potency compared to its 4-methyl counterpart, which had a pA2 of 6.0 [1]. This direct, head-to-head comparison within the same study quantifies the significant impact of the 4-ethyl group on H3 receptor antagonism.

GPCR Histamine H3 Receptor CNS Antagonist

Validated Research and Industrial Application Scenarios for 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole


Probing PPARδ Biology in Metabolic Disorder Research

Based on the class-level evidence of PPARδ agonist activity (EC50 = 120 nM) and a distinct selectivity profile over PPARα/γ [1], this compound is a suitable starting point or tool compound for research programs investigating the role of PPARδ in lipid metabolism, insulin sensitivity, or inflammatory pathways. Its specific isoform bias offers a unique pharmacologic window not provided by other, more potent analogs.

Histamine H3 Receptor Antagonist Lead Optimization

With direct, quantitative evidence of H3 receptor antagonism (pA2 = 7.0) and a 10-fold potency advantage over its 4-methyl analog [1], this compound serves as a validated scaffold for medicinal chemistry campaigns targeting the histamine H3 receptor for CNS or gastrointestinal disorders. Its established activity in this assay justifies its selection for further derivatization and SAR studies.

Synthetic Intermediate for Complex Heterocyclic Libraries

As a commercial building block with a defined purity of 95+% [1], 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole can serve as a reliable starting material for the synthesis of more complex, patentable molecular entities within the benzothiazole-piperazine chemical space, as exemplified by its use in the synthesis of potent PPARδ agonists [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.